![molecular formula C14H8BrCl2N3O5 B2564395 [2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924159-10-4](/img/structure/B2564395.png)

[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

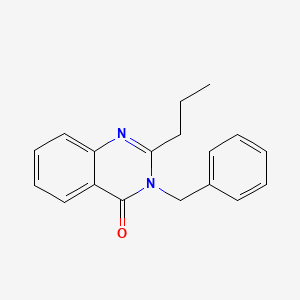

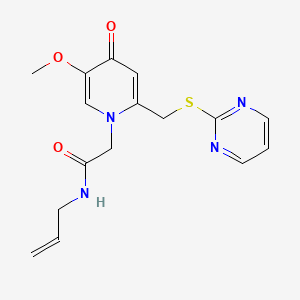

“[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” is a synthetic organic compound with a complex molecular structure. It falls within the category of heterocyclic compounds due to the presence of a pyridine ring. The compound’s chemical formula is C~15~H~8~BrCl~2~N~3~O~4~.

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, nitration, and carboxylation. Researchers have reported various synthetic routes, but a common approach is the following:

- Bromination : Starting with 2,6-dichloropyridine-4-carboxylic acid, bromination occurs at the 2-position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine atom.

- Nitration : The brominated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is introduced at the 4-position.

- Amidation : The nitro compound is then treated with aniline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the amide linkage.

- Esterification : Finally, the amide is esterified with ethyl oxalyl chloride to yield the target compound.

Molecular Structure Analysis

The molecular structure of “[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” consists of the following key features:

- A pyridine ring with chloro substituents at the 2- and 6-positions.

- An amide linkage connecting the pyridine ring to the 2-(2-bromo-4-nitroanilino) group.

- The 2-(2-bromo-4-nitroanilino) moiety, which contributes to the compound’s biological activity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and oxidative processes. Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point within a specific temperature range.

- Solubility : It may be soluble in certain organic solvents but sparingly soluble in water.

- Color : The compound’s color can vary based on its specific form (e.g., crystalline or amorphous).

Safety And Hazards

- Toxicity : Caution is warranted due to the presence of bromine and nitro groups. These can be toxic and may cause skin or eye irritation.

- Handling : Researchers should follow proper safety protocols when working with this compound, including using appropriate protective equipment.

Zukünftige Richtungen

Further investigations are needed to explore the compound’s potential applications, such as:

- Biological Activity : Assess its effects on specific cellular targets.

- Drug Development : Explore its potential as a lead compound for drug development.

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance its efficacy or reduce toxicity.

Eigenschaften

IUPAC Name |

[2-(2-bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl2N3O5/c15-9-5-8(20(23)24)1-2-10(9)18-13(21)6-25-14(22)7-3-11(16)19-12(17)4-7/h1-5H,6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXRWCAWDKQCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Bromo-4-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)

![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)